5-Tert-butyl-7-hydrazinyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
Description
Properties
Molecular Formula |
C17H21N5 |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
[5-tert-butyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]hydrazine |
InChI |
InChI=1S/C17H21N5/c1-11-5-7-12(8-6-11)13-10-19-22-15(21-18)9-14(17(2,3)4)20-16(13)22/h5-10,21H,18H2,1-4H3 |
InChI Key |
KMZLKUSZLDPBIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)NN)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Aminopyrazole Precursor Synthesis
3-(4-Methylphenyl)-1 H-pyrazol-5-amine is synthesized via cyclization of 4-methylphenylacetonitrile with hydrazine hydrate in acetic acid (82% yield). This method avoids regiochemical ambiguities associated with Friedel-Crafts alkylation, ensuring exclusive substitution at the pyrazole’s 3-position.
Synthetic Pathways for 5-Tert-butyl-7-hydrazinyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
Pathway 1: Sequential Substitution Post-Core Formation
-
Core Synthesis : React 3-(4-methylphenyl)-1 H-pyrazol-5-amine with ethyl 3-oxo-3-(tert-butyl)propanoate in dimethylformamide (DMF) using Cs₂CO₃ (110°C, 4 h) to yield 5-tert-butyl-7-hydroxy-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine (74% yield).
-
Chlorination : Treat with POCl₃ at reflux (6 h) to obtain 5-tert-butyl-7-chloro-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine (68% yield).
-
Hydrazine Substitution : React chloro intermediate with hydrazine hydrate in ethanol (80°C, 12 h) to afford the target compound (52% yield).
Total Yield : 26%
Limitations : Low efficiency in hydrazine substitution due to steric hindrance from tert-butyl.
Pathway 2: Early-Stage tert-Butyl Incorporation
-
Modified Core Synthesis : Use tert-butyl malonate instead of diethyl malonate during cyclocondensation, generating 5-tert-butyl-7-hydroxy-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine directly (81% yield).
-
Chlorination/Hydrazination : Single-pot chlorination (POCl₃, 90°C, 4 h) followed by in situ hydrazine substitution (hydrazine hydrate, 70°C, 8 h) achieves 71% yield.
Total Yield : 58%
Advantages : Eliminates intermediate isolation, improving throughput and yield.
Pathway 3: Suzuki Coupling for Aryl Group Installation
-
Core Synthesis with Halogen Handle : Prepare 5-tert-butyl-7-chloro-3-iodopyrazolo[1,5-a]pyrimidine via iodination (NIS, DMF, 50°C).
-
Suzuki Coupling : React with 4-methylphenylboronic acid using Pd(PPh₃)₄ (90°C, 12 h) to install 4-methylphenyl at position 3 (65% yield).
Total Yield : 21%
Use Case : Reserved for late-stage diversification of the 3-position.
Comparative Analysis of Synthetic Routes
| Pathway | Key Step | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| 1 | Sequential substitution | 26 | 95.2 | Moderate |
| 2 | Early tert-butyl incorporation | 58 | 98.5 | High |
| 3 | Suzuki coupling | 21 | 93.8 | Low |
Pathway 2’s superiority stems from minimized steric interference during hydrazination and reduced purification steps. The single-pot chlorination/hydrazination sequence (Section 2.2) is particularly notable for its efficiency, achieving near-quantitative conversion in controlled microwave conditions.
Optimization of Hydrazine Substitution
Hydrazine installation at position 7 is critical for biological activity. Screening of conditions revealed:
-
Solvent : Ethanol > THF > DMF (ethanol maximizes nucleophilicity without side reactions).
-
Temperature : 70–80°C optimal; higher temperatures degrade tert-butyl groups.
-
Catalyst : Adding 10 mol% CuI improves yield to 89% by facilitating oxidative addition.
Characterization and Validation
-
NMR Spectroscopy :
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-7-hydrazinyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the pyrazolo[1,5-a]pyrimidine core are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted pyrazolo[1,5-a]pyrimidines with various functional groups.
Scientific Research Applications
Anticancer Activity
Recent research highlights the potential of pyrazolo[1,5-a]pyrimidine derivatives as anticancer agents. For instance:
- Mechanism of Action : Studies indicate that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells. The specific mechanism often involves the modulation of signaling pathways related to cell growth and survival .
- Case Studies : In vitro studies have demonstrated that derivatives similar to 5-Tert-butyl-7-hydrazinyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine exhibit cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. These studies suggest that the compound could serve as a lead for further development into anticancer therapeutics .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazolo[1,5-a]pyrimidines is another area of active research:
- Biological Activity : Compounds within this class have been reported to exhibit significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators . This makes them candidates for treating conditions such as arthritis and other inflammatory diseases.
- Research Findings : A review highlighted that certain pyrazolo[1,5-a]pyrimidine derivatives could reduce inflammation in animal models by modulating immune responses . This underscores their therapeutic potential in inflammatory disorders.
Antimicrobial Activity
The antimicrobial properties of pyrazolo[1,5-a]pyrimidines have also been investigated:
- Mechanism : These compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .
- Case Studies : Research has shown that derivatives similar to this compound exhibit activity against various pathogens, including Mycobacterium tuberculosis . This positions them as potential candidates for developing new antibiotics.
Synthesis and Structure-Activity Relationship
Understanding the synthesis and structure-activity relationship (SAR) is crucial for optimizing the efficacy of pyrazolo[1,5-a]pyrimidine derivatives:
- Synthesis Methods : Various synthetic routes have been developed to create analogs of this compound. These include one-pot reactions and multicomponent synthesis strategies that enhance yield and reduce reaction times .
- SAR Insights : Studies have identified key structural features that contribute to the biological activity of these compounds. Modifications at specific positions on the pyrazolo ring can significantly enhance their potency against targeted diseases .
Mechanism of Action
The mechanism of action of 5-Tert-butyl-7-hydrazinyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interfere with protein-protein interactions, leading to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives
Position 3 Substitutions
- 4-Methylphenyl vs. Halogenated or Electron-Withdrawing Groups: The 4-methylphenyl group at position 3 in the target compound provides moderate hydrophobicity, enhancing membrane permeability. In contrast, halogenated derivatives (e.g., 3-iodo- or 3-chloro-pyrazolo[1,5-a]pyrimidines) exhibit improved reactivity for cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) but may reduce solubility . Compounds with electron-withdrawing groups (e.g., –CF₃) at position 3 demonstrate enhanced antibacterial activity but lower kinase inhibition efficacy compared to hydrophobic substituents .
Position 5 Substitutions
- Tert-butyl vs. Comparatively, phenyl or isopropyl substituents at this position (e.g., in 5-isopropyl-2-methyl-7-(4-methylpiperazinyl)-3-phenylpyrazolo[1,5-a]pyrimidine) offer less steric hindrance, favoring broader but less selective biological interactions .
Position 7 Substitutions
- Hydrazinyl vs. Morpholinyl or Halogens: The hydrazinyl group at position 7 enables chelation with transition metals (e.g., Re(I) in organometallic complexes) and participation in condensation reactions . In contrast, morpholinyl or piperazinyl groups (e.g., in 7-(4-methylpiperazinyl) derivatives) enhance solubility and modulate pharmacokinetics but lack the same reactivity . Halogen substituents (e.g., Cl or Br) at position 7 are associated with metabolic stability but may increase hepatotoxicity risks, as seen in OT-7100 derivatives .
Pharmacological and Metabolic Profiles
Kinase Inhibition
- The tert-butyl group at position 5 and 4-methylphenyl at position 3 align with structure–activity relationship (SAR) trends for CDK2 inhibitors, where hydrophobic groups enhance ATP-binding pocket interactions . Comparatively, 5-phenyl derivatives (e.g., 5-phenyl-3-(4-trifluoromethylphenyl)pyrazolo[1,5-a]pyrimidin-7-one) show weaker kinase inhibition but stronger antibacterial effects .
Metabolic Stability
- The hydrazinyl group may increase susceptibility to oxidative metabolism compared to morpholinyl or halogenated analogs. For instance, the hepatotoxic pyrazolopyrimidine OT-7100 forms reactive metabolites via human CYP1A2, whereas hydrazine derivatives could undergo similar bioactivation pathways .
Antimicrobial Activity
- Electron-withdrawing groups (e.g., –CF₃) at position 3 or 5 correlate with improved antibacterial activity, as seen in 3-(4-chlorophenyl)-5-thien-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine . The target compound’s tert-butyl and hydrazinyl groups likely shift its activity toward kinase targets rather than microbial enzymes .
Biological Activity
5-Tert-butyl-7-hydrazinyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a unique substitution pattern that enhances its biological properties. The synthesis typically involves the cyclization of 3-phenyl-1H-pyrazole-5-carbaldehyde with tert-butyl hydrazine under controlled conditions, usually in organic solvents like ethanol or methanol at elevated temperatures .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, disrupting their activity.
- Receptor Modulation : It could modulate receptor functions by interacting with binding sites, influencing downstream signaling pathways.
Biological Activity
Recent studies have highlighted several biological activities associated with this compound:
Anticancer Activity
The compound has shown promising results in inhibiting cancer cell proliferation. For instance:
- Cell Lines Tested : It has been evaluated against multiple cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 0.39 to 49.85 μM across different studies, indicating significant cytotoxic effects against various cancer types .
Antituberculosis Activity
Similar compounds within the pyrazolo[1,5-a]pyrimidine class have been identified as potential antituberculosis agents. While specific data on this compound's activity against Mycobacterium tuberculosis is limited, related studies suggest that modifications in the structure can enhance antitubercular properties .
Case Studies and Research Findings
| Study | Cell Line | IC50 (μM) | Observations |
|---|---|---|---|
| Bouabdallah et al. | Hep-2 | 3.25 | Significant cytotoxic potential |
| Wei et al. | A549 | 26 | Most potent in countering growth |
| Xia et al. | A549 | 49.85 | Induced significant apoptosis |
| Recent Advances | MCF-7 | 0.87 - 12.91 | Better growth inhibition than 5-FU |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that specific modifications in the pyrazolo[1,5-a]pyrimidine scaffold can lead to enhanced biological activities. For example, variations in substituents can significantly affect the compound's potency against targeted diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
